molecular formula C10H7NO3S B6367250 4-(3-Hydroxypyridin-2-yl)thiophene-2-carboxylic acid CAS No. 1261945-21-4

4-(3-Hydroxypyridin-2-yl)thiophene-2-carboxylic acid

Cat. No.: B6367250
CAS No.: 1261945-21-4
M. Wt: 221.23 g/mol
InChI Key: QVRLVCAQLVMTOH-UHFFFAOYSA-N
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Description

4-(3-Hydroxypyridin-2-yl)thiophene-2-carboxylic acid is a heterocyclic compound that combines a thiophene ring with a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxypyridine and thiophene moieties in its structure allows for unique chemical properties and reactivity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypyridin-2-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro compounds, and various substituted thiophene and pyridine derivatives.

Scientific Research Applications

4-(3-Hydroxypyridin-2-yl)thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypyridin-2-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxypyridine moiety can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the hydroxypyridine moiety, resulting in different chemical properties and reactivity.

    3-Hydroxypyridine-2-carboxylic acid: Lacks the thiophene ring, leading to different applications and biological activities.

Uniqueness

4-(3-Hydroxypyridin-2-yl)thiophene-2-carboxylic acid is unique due to the combination of the thiophene and hydroxypyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to its individual components.

Properties

IUPAC Name

4-(3-hydroxypyridin-2-yl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-7-2-1-3-11-9(7)6-4-8(10(13)14)15-5-6/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRLVCAQLVMTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC(=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682873
Record name 4-(3-Hydroxypyridin-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-21-4
Record name 4-(3-Hydroxypyridin-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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